![molecular formula C14H11N3O4 B5755173 N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide is a chemical compound with potential applications in scientific research. It is a derivative of pyridinecarboximidamide with a benzodioxolylcarbonyl group attached to its nitrogen atom. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide involves the inhibition of GSK3β. This compound binds to the ATP-binding site of GSK3β and prevents its phosphorylation and activation. This leads to downstream effects on various cellular processes that are regulated by GSK3β.
Biochemical and Physiological Effects:
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of glycogen in liver cells and skeletal muscle cells, indicating its potential use in the treatment of diabetes. It has also been shown to induce apoptosis in cancer cells, indicating its potential use in cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, indicating its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide in lab experiments is its specificity for GSK3β. This allows for the study of the specific effects of GSK3β inhibition on cellular processes. However, one limitation is that this compound may have off-target effects on other kinases or cellular processes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide. One direction is the development of more potent and selective inhibitors of GSK3β based on the structure of this compound. Another direction is the study of the effects of GSK3β inhibition in various disease models, such as Alzheimer's disease, diabetes, and cancer. Additionally, the potential off-target effects of this compound on other kinases or cellular processes should be further investigated to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide has been reported by several research groups. One method involves the reaction of 4-pyridinecarboximidamide with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-pyridinecarboximidamide with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA).
Aplicaciones Científicas De Investigación
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide has potential applications in scientific research, particularly in the study of cellular signaling pathways. It has been reported to inhibit the activity of a protein kinase called glycogen synthase kinase 3 beta (GSK3β), which is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK3β has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, diabetes, and cancer.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c15-13(9-3-5-16-6-4-9)17-21-14(18)10-1-2-11-12(7-10)20-8-19-11/h1-7H,8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYPIDRPNWEARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CC=NC=C3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]pyridine-4-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755091.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)
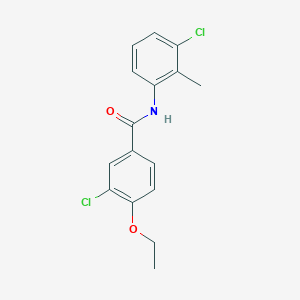

![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)
![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)

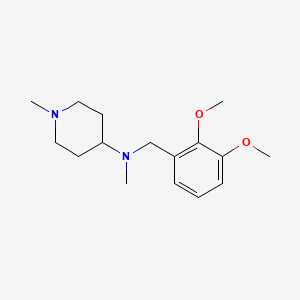
![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)
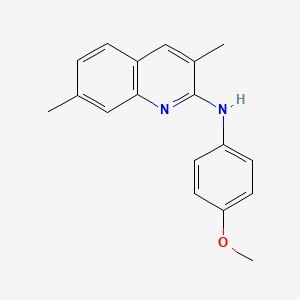
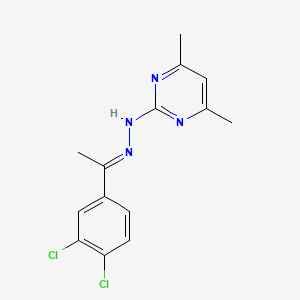
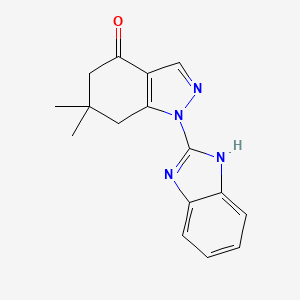
![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)